molecular formula C35H37N3O7 B3008574 Fmoc-Lys(DEAC)-OH CAS No. 851605-98-6

Fmoc-Lys(DEAC)-OH

Cat. No.: B3008574
CAS No.: 851605-98-6
M. Wt: 611.695
InChI Key: WWMFQHWCBTZYDC-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(DEAC)-OH is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid lysine, which is further conjugated with 7-diethylaminocoumarin-3-carboxylic acid (DEAC). This combination allows for the synthesis of peptides with specific functional properties, making it valuable in various scientific research applications.

Mechanism of Action

Target of Action

Fmoc-Lys(DEAC)-OH is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino acids that make up the peptide chain. The Fmoc group acts as a temporary protecting group for the N-terminus of the amino acid, allowing for the step-by-step assembly of the peptide chain .

Mode of Action

The mode of action of this compound involves its interaction with the amino acids in the peptide chain. In Fmoc solid-phase peptide synthesis, the peptide chain is assembled one amino acid at a time, while attached to an insoluble resin support . The Fmoc group is used as a temporary protecting group for the N-terminus and is cleaved by secondary amines such as piperidine . This allows for the controlled addition of amino acids to the peptide chain.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in peptide synthesis. The compound plays a crucial role in the assembly of the peptide chain, influencing the formation of peptide bonds . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, contributing to the self-assembly of Fmoc-modified amino acids and short peptides .

Result of Action

The result of the action of this compound is the successful assembly of the peptide chain. After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA), while protecting groups on amino acid side chains are simultaneously removed, yielding the crude linear peptide . This process allows for the rapid and efficient synthesis of peptides, including those of significant size and complexity .

Action Environment

The action environment can greatly influence the efficacy and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the efficiency of peptide synthesis . For instance, the Fmoc group is cleaved by secondary amines such as piperidine, and this reaction is sensitive to pH . Therefore, maintaining optimal conditions is crucial for the effective action of this compound.

Biochemical Analysis

Biochemical Properties

Fmoc-Lys(DEAC)-OH plays a crucial role in biochemical reactions, particularly in the formation of peptide bonds . It interacts with various enzymes and proteins during peptide synthesis. The Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the synthesis of proteins that play key roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It participates in binding interactions with biomolecules during this process. The Fmoc group, acting as a protecting group, is cleaved during synthesis, which can lead to changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during this process, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells during the process of peptide synthesis . It may interact with transporters or binding proteins, and its localization or accumulation could be influenced by these interactions.

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the sites of peptide synthesis within the cell. Any effects on its activity or function would be related to its role in this process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(DEAC)-OH typically involves the following steps:

    Protection of Lysine: The ε-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Conjugation with DEAC: The protected lysine is then conjugated with DEAC. This step involves the activation of the carboxyl group of DEAC using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), followed by reaction with the Fmoc-protected lysine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(DEAC)-OH undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DIC and HOBt.

    Substitution Reactions: The ε-amino group of lysine can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling: DIC and HOBt in DMF are used for peptide bond formation.

    Substitution: Various electrophiles can be used to functionalize the ε-amino group of lysine.

Major Products

The major products formed from these reactions include peptides with specific sequences and functional groups, which can be used in various research applications.

Scientific Research Applications

Fmoc-Lys(DEAC)-OH has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.

    Biology: Employed in the development of peptide-based probes and sensors for studying biological processes.

    Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of peptide-based materials and coatings with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(FITC)-OH: Similar to Fmoc-Lys(DEAC)-OH but uses fluorescein isothiocyanate (FITC) instead of DEAC.

    Fmoc-Lys(Biotin)-OH: Conjugated with biotin, used for biotinylation of peptides.

    Fmoc-Lys(Mca)-OH: Uses (7-methoxycoumarin-4-yl)-acetyl (Mca) for fluorescence.

Uniqueness

This compound is unique due to its specific fluorescence properties provided by the DEAC moiety. This makes it particularly useful in applications requiring fluorescence tracking and analysis, such as imaging and diagnostic assays.

Properties

IUPAC Name

(2S)-6-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N3O7/c1-3-38(4-2)23-17-16-22-19-28(34(42)45-31(22)20-23)32(39)36-18-10-9-15-30(33(40)41)37-35(43)44-21-29-26-13-7-5-11-24(26)25-12-6-8-14-27(25)29/h5-8,11-14,16-17,19-20,29-30H,3-4,9-10,15,18,21H2,1-2H3,(H,36,39)(H,37,43)(H,40,41)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMFQHWCBTZYDC-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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